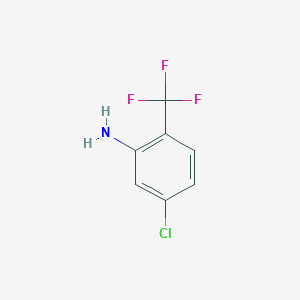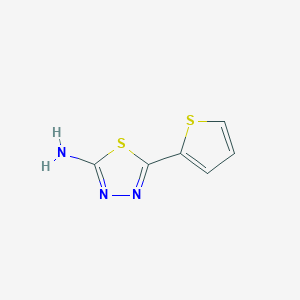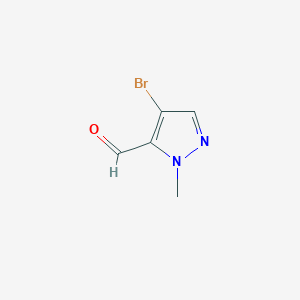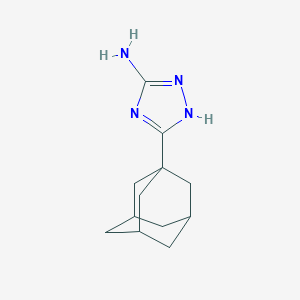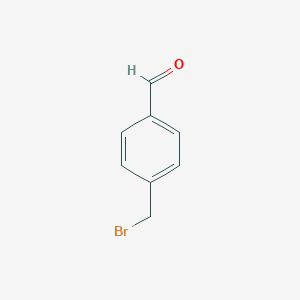
4-(Bromométhyl)benzaldéhyde
Vue d'ensemble
Description
4-(Bromomethyl)benzaldehyde is a chemical compound with the CAS number 51359-78-5 . It has a molecular weight of 199.05 and its IUPAC name is 4-(bromomethyl)benzaldehyde .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzaldehyde can be achieved by the reaction of benzaldehyde with bromine in the presence of a base . An alternative method involves a two-step, one-pot reduction/cross-coupling procedure .Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)benzaldehyde is C8H7BrO . The InChI code is 1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 and the InChI key is XYPVBKDHERGKJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(Bromomethyl)benzaldehyde is a solid at room temperature . It is typically stored in a refrigerator .Applications De Recherche Scientifique
Synthèse organique
4-(Bromométhyl)benzaldéhyde: est un élément de construction précieux en synthèse organique. Son groupe bromométhyle agit comme un site réactif pour les réactions de substitution nucléophile, ce qui en fait un précurseur pour la synthèse de divers composés aromatiques. Il est particulièrement utile dans la préparation de composés hétérocycliques, qui jouent un rôle crucial dans les produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour développer de nouveaux candidats médicaments. Il peut être utilisé pour créer des dérivés benzylidène qui présentent des propriétés thérapeutiques potentielles. La recherche sur ces dérivés pourrait conduire à des percées dans les traitements de maladies telles que le cancer et les maladies neurodégénératives .
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans la synthèse de polymères fonctionnels. En incorporant This compound dans les chaînes de polymères, les chercheurs peuvent conférer des propriétés spécifiques telles qu'une rigidité accrue ou une stabilité thermique améliorée aux matériaux .
Recherche en protéomique
This compound: est également un produit de spécialité pour la recherche en protéomique. Il peut être utilisé pour modifier les protéines ou les peptides, ce qui permet d'étudier la structure et la fonction des protéines. Cette modification peut être cruciale pour comprendre les interactions protéiques et les mécanismes des maladies .
Développement de catalyseurs
Le composé est essentiel au développement de catalyseurs. Il peut être utilisé pour synthétiser des ligands pour les catalyseurs aux métaux de transition. Ces catalyseurs sont essentiels pour accélérer les réactions chimiques dans les procédés industriels, les rendant plus efficaces et durables .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme agent de dérivatisation pour la détection de divers analytes. Il réagit avec les composés contenant des atomes d'hydrogène actifs, formant des dérivés plus faciles à détecter et à quantifier à l'aide de techniques chromatographiques .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Bromomethyl)benzaldehyde is an organobromine compound . It displays reactivity characteristic of benzaldehyde and an aryl bromide . .
Mode of Action
The mode of action of 4-(Bromomethyl)benzaldehyde is primarily through its reactivity as a benzaldehyde and an aryl bromide . It participates in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
Its participation in various cross-coupling reactions suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
Its physical properties such as melting point (99 °c) and boiling point (2779±150 °C predicted) suggest that it may have significant bioavailability .
Result of Action
Its reactivity as a benzaldehyde and an aryl bromide, as well as its participation in various cross-coupling reactions, suggest that it may have a wide range of potential effects depending on the context of its use .
Action Environment
The action of 4-(Bromomethyl)benzaldehyde can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be sensitive to factors such as temperature and the presence of oxygen.
Propriétés
IUPAC Name |
4-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPVBKDHERGKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458703 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51359-78-5 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the bromine atom in 4-(bromomethyl)benzaldehyde for its use in synthesis?
A1: The bromine atom in 4-(bromomethyl)benzaldehyde serves as an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property is crucial for its use in synthesizing various compounds. For instance, it reacts with imidazole to yield 4-(1H-imidazol-1-ylmethyl)benzaldehyde [], a key intermediate in the synthesis of ozagrel hydrochloride, a thromboxane A2 inhibitor [].
Q2: How is 4-(bromomethyl)benzaldehyde used in the development of liquid crystals?
A2: 4-(Bromomethyl)benzaldehyde serves as a precursor to thiadiazole dibenzaldehyde monomers []. These monomers are then reacted with aromatic diamines to create polymers containing both thiadiazole and azomethine groups []. These polymers exhibit liquid crystalline properties, demonstrating smectic and nematic mesophases, as confirmed through techniques like differential scanning calorimetry and hot stage polarized optical microscopy [].
Q3: Can you describe the application of 4-(bromomethyl)benzaldehyde in the preparation of heterogeneous catalysts?
A3: 4-(Bromomethyl)benzaldehyde plays a vital role in immobilizing TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) onto solid supports like controlled-pore glass (CPG) []. The compound, modified with a specific acetal protecting group, is first attached to the CPG. Subsequently, the acetal is removed, and the desired diarylmethanol moiety of the TADDOL is introduced through a Grignard reaction []. This immobilized TADDOL system, upon titanation, serves as an efficient heterogeneous catalyst for enantioselective reactions like the addition of diethylzinc to benzaldehyde or the [3+2] cycloaddition of diphenylnitrone to 3-crotonoyl-oxazolidinone [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

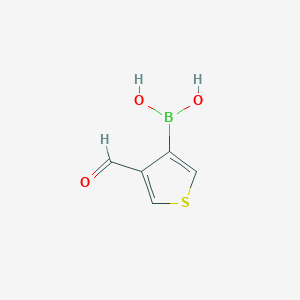

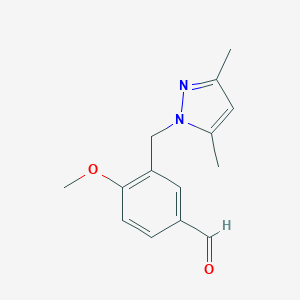
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
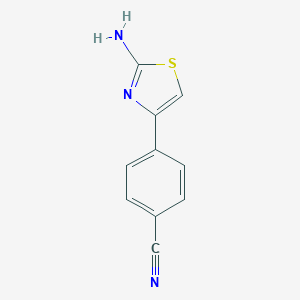
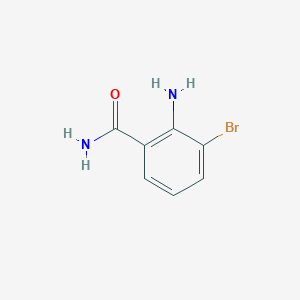
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)

